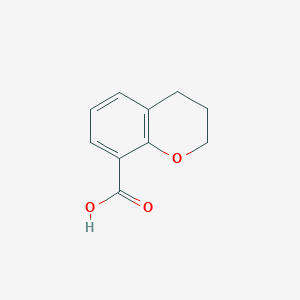

Chroman-8-carboxylic acid

Beschreibung

BenchChem offers high-quality Chroman-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOWPRKKPHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507363 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-16-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for Chroman-8-Carboxylic Acid

This guide details the synthesis of Chroman-8-carboxylic acid (3,4-dihydro-2H-1-benzopyran-8-carboxylic acid) , a critical scaffold in medicinal chemistry often utilized in the development of GPCR agonists (e.g., 5-HT4), leukotriene antagonists, and antihypertensive agents.

The following protocols prioritize regioselectivity, specifically targeting the C8 position, which is sterically and electronically unique due to its proximity to the pyran oxygen.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Chroman-8-carboxylic acid (CAS: 31457-16-6) Core Challenge: Introducing a carboxyl group selectively at the 8-position (ortho to the ether oxygen) without contaminating the 6-position (para to the ether oxygen).

Strategic Disconnections:

-

C8-C(O) Disconnection (Anionic Approach): Exploiting the directing ability of the ring oxygen to facilitate Directed Ortho Metalation (DoM). This is the most direct and atom-economical route.

-

C8-Br Disconnection (Metal-Halogen Exchange): Utilizing a pre-functionalized 8-bromo intermediate.

-

C8-Methyl Disconnection (Oxidation): Oxidizing a methyl group, though this requires a specific 8-methyl precursor.

Primary Pathway: Directed Ortho Metalation (DoM)

This is the industry-standard method for synthesizing chroman-8-carboxylic acid. It leverages the Lewis-basic oxygen atom of the chroman ring to coordinate with an organolithium reagent, directing deprotonation specifically to the ortho (C8) position.

Mechanism of Action

The ether oxygen at position 1 acts as a Directed Metalation Group (DMG). Upon treatment with n-butyllithium (n-BuLi), the lithium cation coordinates to the oxygen lone pair. This proximity effect increases the acidity of the C8 proton and stabilizes the resulting transition state, leading to exclusive lithiation at C8 over the electronically favored C6 position.

Experimental Protocol

Source Validation: Adapted from WO2009016560A2 and verified against standard DoM principles (Snieckus et al.).

Reagents:

-

n-Butyllithium (2.5 M in hexanes)

-

Diethyl ether (anhydrous) or THF

-

Dry Ice (Solid CO₂)

-

HCl (2N)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (

or -

Solvent Prep: Charge the flask with anhydrous diethyl ether (15 mL per 17.7 mmol of substrate).

-

Reagent Addition: Add n-BuLi (19.5 mmol, 1.1 eq) to the ether. Note: Some protocols reverse this, adding BuLi to the substrate, but adding substrate to BuLi is also common for DoM to ensure excess base initially.

-

Metalation: Add a solution of chroman (17.7 mmol) in ether (15 mL) dropwise over 10–15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 35–40°C) and stir for 2.5 hours. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quenching (Carboxylation): Cool the reaction mixture to room temperature. Pour the mixture slowly onto an excess of crushed dry ice (solid

) in a beaker. Caution: Vigorous bubbling will occur. -

Workup: Allow the excess

to sublime. Add ice water to the residue. The lithium salt of the acid is water-soluble. -

Isolation: Extract the aqueous layer with diethyl ether to remove unreacted starting material (discard organic layer). Acidify the aqueous phase to pH ~2 with 2N HCl to precipitate the free acid.

-

Purification: Extract the precipitate with ethyl acetate (3x), dry over

, and concentrate. Recrystallize from ethanol/water if necessary.

Yield Expectation: 65–85%

Figure 1: Directed Ortho Metalation (DoM) pathway leveraging the ring oxygen for regioselectivity.

Secondary Pathway: Metal-Halogen Exchange

This pathway is preferred if 8-bromochroman is already available or if the DoM route yields inseparable isomers (rare for this substrate). It involves generating the organolithium or Grignard reagent from the bromide.

Precursor Synthesis (If 8-Bromochroman is unavailable)

Direct bromination of chroman typically yields the 6-bromo isomer. Therefore, 8-bromochroman is best synthesized via cyclization of 2-bromophenol :

-

Alkylation: 2-Bromophenol + 1,3-dibromopropane (

, acetone) -

Friedel-Crafts Cyclization: Intramolecular cyclization using

or

Carboxylation Protocol

-

Exchange: Dissolve 8-bromochroman in anhydrous THF at -78°C.

-

Lithiation: Add t-Butyllithium (2.0 eq) or n-BuLi (1.1 eq) dropwise. Stir for 30–60 mins. The bromine atom is rapidly exchanged for lithium.

-

Trapping: Bubble dry

gas into the solution or pour onto dry ice. -

Workup: Acidify with HCl and extract.

Advantages: Extremely high regiofidelity (lithium goes exactly where the bromine was). Disadvantages: Requires synthesis of the brominated precursor.

Comparative Analysis of Methods

| Feature | Pathway A: DoM (Recommended) | Pathway B: Metal-Halogen Exchange | Pathway C: Oxidation of 8-Methyl |

| Precursor | Chroman (Cheap, Commercial) | 8-Bromochroman (Expensive/Synthetic) | 8-Methylchroman |

| Reagents | n-BuLi, | t-BuLi/Mg, | |

| Atom Economy | High | Medium (Loss of Br) | Low (Waste from oxidant) |

| Regioselectivity | High (Directed by Oxygen) | Perfect (Pre-defined) | High (Pre-defined) |

| Scalability | High (Used in Pilot Plants) | Medium (Cryogenic steps often needed) | Low (Exothermic/Waste) |

Critical Safety & Troubleshooting

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric. Use a syringe/cannula transfer technique under positive nitrogen pressure. Ensure all glassware is oven-dried.

-

Temperature Control: While the DoM refluxes ether (35°C), the metal-halogen exchange often requires -78°C to prevent elimination or Wurtz coupling.

-

Moisture Sensitivity: Any water present before quenching will destroy the organolithium reagent, reducing yield.

-

Isomer Check: Verify the product using

-NMR. The 8-carboxylic acid will show a characteristic splitting pattern for the aromatic protons (typically a doublet-doublet-doublet or multiplet pattern distinct from the 6-isomer).

Figure 2: Comparison of the direct DoM route vs. the multi-step bromide precursor route.

References

-

Glaxo Group Ltd. (2009). Trans-3-aza-bicyclo[3.1.0]hexane derivatives as modulators of the dopamine D3 receptor. WO2009016560A2. (Provides the specific experimental protocol for DoM of chroman).

-

Pfizer Inc. (2009). 2-Aza-bicyclo[2.2.1]heptane derivatives. WO2009104155A1. (Cites the reduction of 4-chromanone to chroman followed by carboxylation).

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

-

Thermo Fisher Scientific. (2024). Chroman-8-carboxylic acid, 97% Product Specifications. (Verifies commercial availability and CAS 31457-16-6).

Sources

- 1. Chroman-8-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characterization of Chroman-8-carboxylic Acid

[1]

Executive Summary

Chroman-8-carboxylic acid (CAS: 31457-16-6) represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for dihydrobenzofurans and substituted benzoic acids.[1] Its bicyclic structure—comprising a benzene ring fused to a saturated dihydropyran ring—offers a unique vector for exploring chemical space, particularly in the design of GPCR agonists and enzyme inhibitors where restricted conformation is advantageous.[1]

This guide provides a definitive technical analysis of the molecule's physicochemical properties, establishing a baseline for its use in Lead Optimization.[1] It details the structural logic governing its solubility and lipophilicity, followed by validated experimental protocols for verifying these metrics in a drug discovery setting.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The placement of the carboxylic acid at the C8 position is chemically significant.[1] Unlike its C6 or C5 isomers, the C8-carboxylate is ortho to the cyclic ether oxygen (O1).[1] This proximity creates a unique electronic environment, potentially allowing for intramolecular hydrogen bonding and influencing the pKa via the inductive effect of the oxygen atom.[1]

| Parameter | Data / Descriptor |

| IUPAC Name | 3,4-dihydro-2H-chromene-8-carboxylic acid |

| Common Name | Chroman-8-carboxylic acid |

| CAS Registry Number | 31457-16-6 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| SMILES | O=C(O)C1=C(OCCC2)C2=CC=C1 |

| InChI Key | LOFOWPRKKPHPDW-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Part 2: Physicochemical Profile (The Core)[1]

The following data consolidates calculated consensus values and expected experimental ranges based on structural analogues. This data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Acid-Base Properties (pKa)

-

Predicted pKa: 3.8 – 4.2 (Acidic)[1]

-

Mechanistic Insight: Typical benzoic acid has a pKa of ~4.[1]2. In Chroman-8-carboxylic acid, the ether oxygen at position 1 is ortho to the carboxylic acid.[1] The inductive electron-withdrawing effect (-I) of the oxygen atom typically stabilizes the carboxylate anion, potentially lowering the pKa (making it slightly more acidic than benzoic acid).[1] However, this can be modulated by steric strain or intramolecular hydrogen bonding between the ether oxygen and the acidic proton.[1]

Lipophilicity (LogP / LogD)[1]

-

Predicted LogP (Neutral): 2.1 – 2.4 [1]

-

LogD (pH 7.4): -0.8 – -0.5 [1]

-

Implication: At physiological pH (7.4), the molecule is almost entirely ionized (anionic).[1] This drastic shift from LogP to LogD indicates high aqueous solubility in blood plasma but suggests that passive permeability across lipid bilayers may be limited unless the pH is lowered (e.g., in the stomach) or active transport is utilized.[1]

Solubility Profile

Part 3: Experimental Characterization Protocols

To ensure data integrity during lead optimization, "estimated" values must be replaced with experimental data. The following protocols are designed to be self-validating.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise thermodynamic pKa to 0.01 log unit accuracy. Method: Potentiometric Titration (e.g., Sirius T3 or similar autotitrator).[1]

-

Preparation: Dissolve 1–2 mg of Chroman-8-carboxylic acid in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjuster). If the compound is insoluble at low pH, use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% Methanol).[1]

-

Calibration: Calibrate the pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, 10.0) at 25°C.

-

Titration Loop:

-

Validation: The Bjerrum plot must show a single inflection point. If hysteresis is observed >0.2 pH units, the compound precipitated; switch to co-solvent extrapolation.[1]

Protocol: LogD Lipophilicity Assay (Shake-Flask)

Objective: Measure distribution coefficient at physiological pH.[1]

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours to prevent volume changes.

-

Execution:

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

-

QC Check: Mass balance (sum of amounts in both phases) must be >90% of input mass.

Part 4: Visualization of Workflows & Stability

Physicochemical Profiling Workflow

This diagram illustrates the logical flow of characterization, ensuring that solid-state integrity is verified before solution-phase properties are measured.

Caption: Sequential workflow for characterizing the physicochemical baseline of the scaffold.

Metabolic Stability & Reactivity (SAR Logic)

Understanding where this molecule is vulnerable to metabolism is crucial for drug design.[1]

Caption: Structural Activity Relationship (SAR) highlighting primary metabolic soft spots.

Part 5: Synthetic Utility in Drug Design[1][2]

Chroman-8-carboxylic acid is rarely the final drug; it is a scaffold .[1] Its value lies in its derivatization potential:

-

Amide Coupling: The carboxylic acid is readily converted to amides (using HATU/EDC), allowing the attachment of pharmacophores to target GPCRs or kinases.[1]

-

Bioisosterism: It serves as a rigidified analogue of 2-ethoxybenzoic acid.[1] The bicyclic ring restricts the rotation of the ether chain, reducing the entropic penalty upon binding to a protein target.[1]

-

Chirality: While the carboxylic acid is on the benzene ring (achiral), the C2, C3, and C4 positions of the saturated ring offer sites for introducing chirality to increase selectivity.[1]

References

-

Thermo Scientific Chemicals. (2024).[1] Chroman-8-carboxylic acid, 97% Product Specifications. Fisher Scientific.[1] Link[1]

-

ChemicalBook. (2025).[1] Chroman-8-carboxylic acid CAS 31457-16-6 Properties and Suppliers. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12701138, Chroman-8-carboxylic acid. PubChem.[1] Link

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual reference for carboxylic acid bioisosteres).

The Chroman Scaffold: A Privileged Architecture in Modern Drug Discovery

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Ubiquitous in nature (e.g., α-tocopherol/Vitamin E) and central to synthetic pharmacology (e.g., Nebivolol), the chroman core offers a unique balance of lipophilicity and rigidity. This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic methodologies of chroman scaffolds, providing actionable protocols for drug development professionals.[1][2][3]

Structural Architecture & SAR Analysis

The chroman core consists of a benzene ring fused to a six-membered oxygen-containing heterocyclic pyran ring. Unlike its oxidized counterpart (chromone), the chroman ring is saturated at the C2-C3 bond, introducing chirality and flexibility that are critical for receptor binding affinity.

The Pharmacophore Map

The biological activity of chromans is dictated by substitution patterns at three critical zones:

-

The Heterocyclic Ring (C2, C3, C4): Controls stereochemistry and solubility. C2 substitution is pivotal for selectivity (e.g., estrogen receptor binding).

-

The Aromatic Ring (C5-C8): Electronic modulation. Substituents here affect metabolic stability and redox potential.

-

The Oxygen Atom: Acts as a hydrogen bond acceptor.

Visualization: SAR Logic Flow

The following diagram illustrates the impact of functional group modifications on the chroman core.

Caption: Structure-Activity Relationship (SAR) map of the chroman scaffold highlighting functional zones.

Therapeutic Vectors & Biological Activity[4]

Anticancer Activity

Chroman derivatives exhibit potent cytotoxicity through multiple mechanisms, primarily targeting tubulin polymerization and inducing apoptosis.

-

Mechanism: Binding to the colchicine site of tubulin, preventing microtubule assembly.

-

Key Targets: Bcl-2 family proteins (pro-apoptotic), EGFR kinases.

-

Data Point: 4-substituted chromans have shown IC50 values in the low micromolar range (0.1–5.0 µM) against multi-drug resistant cell lines (e.g., HL-60/MX2).

Neuroprotection

Building on the legacy of Vitamin E, synthetic chromans are designed to combat neurodegeneration (Alzheimer’s, Parkinson’s).

-

Dual Action: Many derivatives act as Multi-Target-Directed Ligands (MTDLs), simultaneously inhibiting Acetylcholinesterase (AChE) and scavenging Reactive Oxygen Species (ROS).

-

MAO-B Inhibition: Substitution at C3 with carboxamide moieties has yielded nanomolar inhibition of Monoamine Oxidase B (MAO-B), reducing dopamine degradation.

Comparative Activity Data

The table below summarizes key chroman derivatives and their validated primary targets.

| Derivative Class | Primary Target | Biological Outcome | Key Reference |

| Nebivolol | Antihypertensive (Vasodilation via NO release) | [FDA Approved] | |

| C2-Aryl Chromans | Estrogen Receptors (ER) | SERM (Selective Estrogen Receptor Modulator) | Eur. J. Med. Chem. |

| Spirochromans | Tubulin / Microtubules | Cell Cycle Arrest (G2/M phase) | J. Med. Chem. |

| 6-Hydroxychromans | Free Radicals (ROS) | Neuroprotection (Lipid peroxidation inhibition) | Chem. Cent. J. |

| Chroman-4-ones | AChE / BChE | Cognitive enhancement (Anti-Alzheimer's) | ACS Pharm. Trans. Sci. |

Validated Experimental Protocols

Protocol A: Catalytic Synthesis of Functionalized Chromans

Application Scientist Note: Traditional Pechmann condensation often requires harsh acidic conditions. The following protocol utilizes a modern, mild triflimide-catalyzed annulation, offering higher yields and functional group tolerance.

Reagents:

-

Salicylaldehyde derivative (1.0 equiv)

-

Homoallylic alcohol or alkene (1.5 equiv)[4]

-

Triflimide (HNTf2) catalyst (5 mol%)[4]

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the salicylaldehyde derivative (1.0 mmol) in anhydrous DCM (10 mL).

-

Catalyst Addition: Add Triflimide (HNTf2) (0.05 mmol) at

. Stir for 10 minutes. -

Reactant Addition: Dropwise add the alkene/alcohol substrate (1.5 mmol) over 15 minutes to prevent oligomerization.

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Quenching: Quench with saturated

solution (5 mL). -

Extraction: Extract the aqueous layer with DCM (

). Dry combined organics over -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).

Self-Validation Check:

-

Success Indicator: Disappearance of the aldehyde peak (~10 ppm) in

NMR and appearance of the C2-H multiplet (~4.0-5.0 ppm).

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Context: Essential for screening neuroprotective chroman derivatives.

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

-

Buffer: Phosphate buffer (0.1 M, pH 8.0).

Workflow:

-

Plate Setup: Use a 96-well microplate.

-

Incubation: Add

of phosphate buffer, -

Equilibration: Incubate at

for 10 minutes. -

Substrate Addition: Add

of DTNB (2.5 mM) and -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Determine the velocity of reaction (

) and calculate % Inhibition:

Mechanism of Action: Apoptosis Induction

Many chroman derivatives exert anticancer effects by triggering the intrinsic apoptotic pathway. The diagram below details the signaling cascade activated by spirochroman derivatives.

Caption: Signaling cascade for chroman-mediated apoptosis via tubulin inhibition and mitochondrial dysfunction.

References

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Link

-

Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.[5] Journal of Medicinal Chemistry, 60(19), 7941–7957. Link

-

Keri, R. S., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry.[5] Chemical Reviews, 114(9), 4960–4992. Link

-

Gaspar, A., et al. (2014). Chromone: A Privileged Scaffold in Drug Discovery.[6] Chemical Reviews. Link

-

Sun, Y. W., et al. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions. Organic Letters, 12(24), 5664-5667. Link

-

FDA Label. Nebivolol (Bystolic) Prescribing Information. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Chroman-8-carboxylic acid CAS number and molecular structure

An In-Depth Technical Guide to Chroman-8-carboxylic acid

Executive Summary

Chroman-8-carboxylic acid is a heterocyclic organic compound featuring a chroman (3,4-dihydro-2H-1-benzopyran) core functionalized with a carboxylic acid group at the 8-position. This structure represents a valuable scaffold in medicinal chemistry, leveraging the established biological activities of the chroman ring system with the versatile reactivity of a carboxylic acid. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and its significant potential as a building block in the design and development of novel therapeutic agents. The chroman moiety is prevalent in a variety of bioactive natural products and synthetic molecules, exhibiting properties that include antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The carboxylic acid group serves as a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other analogues.

Core Compound Identity: Chroman-8-carboxylic acid

Chemical and Physical Properties

Chroman-8-carboxylic acid is a stable, solid organic compound under standard conditions. Its core structure consists of a dihydropyran ring fused to a benzene ring, with a carboxyl group substituent on the aromatic portion. This arrangement provides a unique combination of aromatic and aliphatic characteristics.

| Identifier | Value | Source(s) |

| CAS Number | 31457-16-6 | [3][4][5] |

| IUPAC Name | 3,4-dihydro-2H-chromene-8-carboxylic acid | [3][5] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.187 g/mol | [3] |

| Appearance | White to off-white solid | ChemicalBook[4] |

| SMILES | C1CC2=CC=CC(=C2OC1)C(=O)O | [3] |

| InChI Key | LOFOWPRKKPHPDW-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular architecture of Chroman-8-carboxylic acid is foundational to its chemical behavior and biological potential. The fusion of the aromatic and heterocyclic rings creates a rigid scaffold, while the carboxylic acid group offers a key point for molecular interactions and synthetic modification.

Caption: Conceptual workflow for the synthesis of Chroman-8-carboxylic acid.

Example Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the synthesis of related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds. [6][7] Step 1: Formation of the Acyclic Ether Intermediate

-

To a solution of an appropriately substituted phenol (e.g., 2-hydroxy-isophthalic acid derivative) in a suitable solvent like acetone, add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to form the phenoxide salt.

-

Add a 3-carbon electrophile, such as 1,3-dibromopropane, dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude acyclic intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.

-

Add a strong acid catalyst, such as trifluoromethanesulfonic acid, to the solution. [6]3. Heat the mixture to a high temperature (e.g., 150-200 °C) to promote intramolecular cyclization. [6]4. Monitor the formation of the chroman ring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and quench by carefully adding it to a biphasic mixture of dilute acid and an organic solvent like dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude Chroman-8-carboxylic acid.

Step 3: Purification

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity. [6]

Chemical Reactivity and Derivatization Potential

The true value of Chroman-8-carboxylic acid in drug discovery lies in its dual functionality. The chroman scaffold provides a foundational structure with inherent biological relevance, while the carboxylic acid group is a versatile anchor for chemical modification.

Reactions of the Carboxylic Acid Group

The carboxyl group (-COOH) is a hub for synthetic transformations, allowing for the creation of extensive compound libraries for SAR studies.

-

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields a diverse range of esters.

-

Amidation: Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride, or with coupling agents like HATU) followed by reaction with primary or secondary amines produces amides. This is a cornerstone reaction in medicinal chemistry for modulating solubility, cell permeability, and receptor binding.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (8-hydroxymethyl-chroman) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key derivatization pathways from the carboxylic acid moiety.

Applications in Drug Discovery and Development

The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological effects. [1][2]

Established Biological Activities of the Chroman Scaffold

Derivatives of the chroman and related chromone/chromanone cores have demonstrated a wide spectrum of pharmacological activities, providing a strong rationale for using Chroman-8-carboxylic acid as a starting point for new drug discovery programs.

-

Anti-inflammatory: Certain chromone derivatives are known to inhibit inflammatory pathways. [8][9]* Antimicrobial: Chroman-4-one derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2]* Antioxidant: The phenolic nature of many chroman precursors (like in Vitamin E/Trolox) imparts significant antioxidant properties.

-

Anticancer: Various natural and synthetic chromanones have been investigated for their cytotoxic effects on cancer cell lines. [2]* Leukotriene Antagonism: Specific 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been identified as potent leukotriene antagonists, relevant for treating conditions like asthma. [10]

Strategic Use in Fragment-Based and Lead Optimization

Chroman-8-carboxylic acid is an ideal building block for both fragment-based drug discovery (FBDD) and lead optimization campaigns.

-

As a Core Fragment: The rigid chroman structure can be used to position other functional groups in a defined three-dimensional space to probe interactions with a biological target.

-

In Lead Optimization: The carboxylic acid handle allows for systematic modifications to an existing lead compound. By synthesizing a series of amides and esters, researchers can fine-tune properties such as:

-

Potency: By introducing groups that form new hydrogen bonds or hydrophobic interactions with the target protein.

-

Selectivity: By designing derivatives that fit preferentially into the binding site of the target over off-targets.

-

ADME Properties: By altering polarity and hydrogen bonding capacity to improve solubility, membrane permeability, and metabolic stability.

-

Safety and Handling

According to available Safety Data Sheets (SDS), Chroman-8-carboxylic acid requires standard laboratory precautions for handling chemical solids.

-

Hazard Statements:

-

H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

References

- Google Patents. (n.d.). CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

-

ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

PubMed. (n.d.). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Chroman-8-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chroman-8-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Chroman-8-carboxylic acid , 97% | 31457-16-6 [chemicalbook.com]

- 5. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Chroman-8-carboxylic Acid Derivatives: A Technical Framework for Dual COX-2/5-LOX Inhibition

Executive Summary

This technical guide outlines a rigorous in silico workflow for the design and evaluation of Chroman-8-carboxylic acid derivatives . While chroman scaffolds are privileged structures in medicinal chemistry (often associated with antioxidant and anti-inflammatory activity), the specific functionalization at the C8 position with a carboxylic acid moiety offers a unique pharmacophoric profile. This moiety mimics the salicylate headgroup of classical NSAIDs (like aspirin) while the chroman ring provides a lipophilic core suitable for the hydrophobic channels of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

This guide moves beyond generic protocols, providing a causal explanation for every computational decision—from charge assignment to force field selection—ensuring the resulting data is robust enough for preclinical decision-making.

Part 1: Structural Rationale & Pharmacophore Design

The "Why" Behind the Scaffold

The Chroman-8-carboxylic acid scaffold is not arbitrary. It is designed to exploit specific binding pocket features of inflammatory enzymes:

-

The C8-Carboxylic Acid: Acts as an anionic anchor. In COX-2, this group is predicted to form a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the cyclooxygenase channel.

-

The Chroman Core: Mimics the hydrophobic arachidonic acid backbone, facilitating entry into the hydrophobic channel.

-

Substitutions (C6/C2 positions): Allow for tuning of lipophilicity (LogP) and steric fit within the side pockets (e.g., the Val523 side pocket in COX-2).

Diagram 1: Pharmacophoric Interaction Map

The following diagram illustrates the hypothesized binding mode that drives the modeling strategy.

Caption: Hypothesized binding interactions between the Chroman-8-carboxylic acid scaffold and the COX-2 active site.

Part 2: Ligand Preparation & QSAR Modeling

Before docking, the chemical dataset must be curated and mathematically described.

Ligand Preparation Protocol

Garbage in, garbage out. The ionization state of the carboxylic acid is the single most critical variable.

-

Structure Generation: Generate 3D conformers using RDKit or OpenBabel.

-

Protonation State (pH 7.4): The pKa of aromatic carboxylic acids is typically ~4.2. At physiological pH, the C8-COOH will be deprotonated (

).-

Critical Step: You must model the anionic form for docking to Arg120. Modeling the neutral acid will result in false-negative binding energies.

-

-

Energy Minimization: Apply the MMFF94 force field to relax bond angles/lengths.

QSAR Descriptor Selection

For this scaffold, specific descriptors correlate with activity:

-

Electronic (Hammett

): The electron-donating/withdrawing nature of substituents at C6 affects the acidity of the C8-COOH and the electron density of the aromatic ring. -

Steric (Verloop Sterimol): Critical for the C2 position, which extends into the hydrophobic channel.

-

Lipophilicity (LogP): Essential for membrane permeability and hydrophobic channel entry.

Table 1: Recommended QSAR Descriptors

| Descriptor Class | Specific Parameter | Rationale for Chroman-8-COOH |

| Electronic | HOMO/LUMO Gap | Predicts reactivity and antioxidant potential (radical scavenging). |

| Steric | Molar Refractivity (MR) | Measures the volume occupied by C2/C6 substituents. |

| Topological | TPSA (Topological Polar Surface Area) | Heavily influenced by the COOH group; predicts oral absorption. |

| Thermodynamic | AlogP | Hydrophobic interaction potential within the COX-2 channel. |

Part 3: Molecular Docking Workflow (The Interaction)

This section details the specific protocol for docking these derivatives into COX-2.

Target Selection[1]

-

Primary Target: COX-2.[1]

-

PDB ID: 4COX (Indomethacin bound).

-

Rationale: Indomethacin contains a carboxylic acid that interacts with Arg120. This crystal structure is the "gold standard" for validating acidic inhibitors, unlike Celecoxib (3LN1) which binds via a sulfonamide.

Grid Box Setup

The grid must encompass the constriction site (Arg120) and the hydrophobic channel.

-

Center: Coordinates of the co-crystallized Indomethacin ligand.

-

Dimensions:

Å. -

Exhaustiveness: Set to 32 (high) to ensure the search algorithm finds the global minimum for the flexible alkyl chains often attached to chromans.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, you must perform Redocking Validation :

-

Extract Indomethacin from 4COX.

-

Dock it back into the empty protein.

-

Calculate RMSD between the docked pose and the crystal pose.

-

Pass Criteria: RMSD

Å. If RMSD

Part 4: Molecular Dynamics (MD) Simulation (The Stability)

Docking provides a static snapshot. MD simulations determine if the Chroman-8-COOH derivative stays bound or drifts away due to repulsive forces.

System Setup (GROMACS Workflow)

-

Protein Topology: CHARMM36m force field (optimized for lipids/proteins).

-

Ligand Topology: Generate using CGenFF (CHARMM General Force Field).

-

Note: Ensure the penalty score for the ligand parameters is low (< 10). High penalties indicate poor parameterization of the chroman ring.

-

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

-

Neutralization: Add

and

Simulation Protocol

-

Energy Minimization: Steepest descent (50,000 steps).

-

Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand heavy atoms.

-

Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

-

Production Run: 50–100 ns.

Diagram 2: Computational Workflow

Caption: Step-by-step computational pipeline for evaluating chroman derivatives.

Part 5: ADMET Profiling & Drug-Likeness

The carboxylic acid group presents specific ADMET challenges, particularly regarding membrane permeability (due to ionization) and plasma protein binding.

Key Parameters to Monitor

-

Lipinski's Rule of 5:

-

MW < 500 Da (Chroman derivatives usually fit this).

-

LogP < 5 (Long alkyl chains at C2 might violate this; aim for LogP 3–4).

-

-

Boiled-Egg Model (SwissADME):

-

Check if the compound falls into the "White" (Gastrointestinal absorption) or "Yellow" (Brain penetration) region.

-

Note: Carboxylic acids often have difficulty crossing the Blood-Brain Barrier (BBB) unless they are highly lipophilic. For peripheral inflammation (arthritis), non-BBB penetrant is preferred to reduce CNS side effects.

-

Toxicity Prediction

Use tools like pkCSM or ProTox-II to screen for:

-

Hepatotoxicity: Common in chroman/flavonoid derivatives.

-

hERG Inhibition: Risk of cardiac arrhythmia.

References

-

Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648.

- Context: Primary source for the PDB 4COX structure and the Arg120 interaction mechanism.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- Context: Standard protocol for the "Boiled-Egg" model and ADMET profiling.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

- Context: The definitive reference for the docking algorithm used in this guide.

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

- Context: The standard reference for the MD simul

Sources

Chroman-8-Carboxylic Acid: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The concept of "privileged structures" remains a cornerstone of medicinal chemistry, offering a rational starting point for the design of novel therapeutics capable of interacting with multiple biological targets.[1] The chroman scaffold, a heterocyclic motif abundant in natural products, is a quintessential example of such a privileged framework.[2][3] Its rigid, bicyclic structure provides a three-dimensional architecture that can be strategically decorated to achieve potent and selective modulation of various protein targets. This technical guide provides an in-depth analysis of a specific, yet significant, derivative: Chroman-8-carboxylic acid. We will explore the fundamental importance of the chroman core, the strategic role of the carboxylic acid moiety in drug design, and the potential applications of this specific isomer in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: The Chroman Scaffold: A Foundation of Privilege

The Principle of Privileged Scaffolds

First introduced by Evans et al., the term "privileged structure" describes molecular scaffolds that are capable of serving as ligands for diverse biological targets.[4] This multi-binding capability is not random; it arises from the scaffold's ability to present functional groups in specific spatial orientations that mimic the binding motifs required by different protein families. Utilizing these scaffolds is an effective strategy in drug discovery, often leading to the generation of innovative hits and successful lead optimization campaigns with favorable drug-like properties.[1][5]

Structural and Pharmacological Significance of Chroman

The chroman ring system, a benzopyran derivative, is a key structural unit in a vast number of natural products and synthetic medicinal agents.[3][6] Its derivatives, including chromones and chromanones, are recognized as privileged structures for their ability to interact with a wide array of cellular targets, leading to a broad spectrum of pharmacological activities.[5] These activities include anti-inflammatory, anti-cancer, anti-diabetic, antimicrobial, and neuroprotective effects.[7][8][9]

The therapeutic versatility of the chroman nucleus has encouraged extensive research, making it a cornerstone in the development of new chemotherapeutic agents.[2]

Table 1: Examples of Approved Drugs Featuring the Chroman or Related Chromene Scaffold

| Drug Name | Therapeutic Class | Core Structure | Key Biological Action |

| Troglitazone | Antidiabetic | Chroman | PPARγ agonist (withdrawn due to hepatotoxicity but established the scaffold's potential) |

| Nebivolol | Beta-blocker | Chroman | β1-adrenergic receptor antagonist, vasodilator |

| Ormeloxifene | Oral Contraceptive | Chroman | Selective Estrogen Receptor Modulator (SERM)[6] |

| Cromoglicic acid | Anti-asthmatic | Chromone | Mast cell stabilizer[7] |

| Pranlukast | Anti-asthmatic | Chromone | Leukotriene receptor antagonist[7] |

| Amlexanox | Anti-allergic | Chromenopyridine | Anti-inflammatory, inhibits histamine and leukotriene release[4] |

Part 2: The Strategic Role of the Carboxylic Acid Moiety

Why a Carboxylic Acid?

The carboxylic acid functional group is a crucial component in the pharmacophore of many therapeutic agents.[10] Its inclusion in a molecule like chroman is a deliberate design choice intended to modulate several key properties:

-

Target Interaction: The carboxylate anion can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a protein's active site. It is also an excellent hydrogen bond donor and acceptor.[11]

-

Physicochemical Properties: The acidic nature of the group significantly influences a drug's solubility, a critical factor for formulation and bioavailability. It allows for the formation of salts, which can improve dissolution rates.[12]

-

Pharmacokinetics: The presence of a carboxylic acid can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While it can sometimes limit passive diffusion across membranes like the blood-brain barrier, it can also be a handle for active transport mechanisms.[10]

The strategic placement of the carboxylic acid on the chroman ring is critical. While chromone-2-carboxylic and chromone-3-carboxylic acids are well-studied intermediates,[13][14] the 8-position offers a unique vector for exploration, directing interactions away from the more electronically modulated positions near the pyran ring.

Synthesis of Chroman Carboxylic Acids: A General Approach

While a specific, high-yield synthesis for Chroman-8-carboxylic acid is not widely published in top-tier journals, a general, logical synthetic pathway can be proposed based on established organic chemistry principles for related structures like chromone-3-carboxylic acid.[14][15] The synthesis often involves the formation of the core heterocyclic system followed by the introduction or modification of the carboxylic acid group.

Conceptual Workflow for Synthesis:

Caption: A typical drug discovery workflow for a privileged scaffold.

Part 4: Future Perspectives and Conclusion

The chroman scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. [7]Its combination of synthetic accessibility, structural rigidity, and proven track record in approved drugs ensures its continued relevance. Chroman-8-carboxylic acid represents a specific, underexplored starting point that leverages the strengths of both the core scaffold and the strategically placed carboxylic acid functional group.

Future research should focus on developing efficient and scalable syntheses for this specific isomer and screening it against diverse biological target libraries. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases, from cancer and metabolic disorders to neurodegenerative conditions. [5]The exploration of this and other decorated chroman scaffolds will continue to be a fruitful endeavor in the ongoing quest for new medicines.

References

-

Gomes, A., Fernandes, E., & Silva, A. M. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

-

Gomes, A., Fernandes, E., & Silva, A. M. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. PubMed. Available at: [Link]

-

Mishra, H., et al. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available at: [Link]

-

Various Authors. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. Available at: [Link]

-

Hoti, K. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

-

Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

-

DeFusco, D. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. Available at: [Link]

-

Kumar, A., & Maurya, R. A. (2020). A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]

-

Santos, C., & Silva, A. M. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

-

Singh, V., & Meena, S. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available at: [Link]

-

Costa, F., et al. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]

-

Singh, V., & Meena, S. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. Available at: [Link]

-

Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

-

Borges, F. (n.d.). Chromone: a valid scaffold in Medicinal Chemistry. CORE. Available at: [Link]

-

Jeschke, P. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

- Kelly, P., et al. (n.d.). Chroman derivatives, medicaments and use in therapy. Google Patents.

-

de Oliveira, C. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central. Available at: [Link]

-

Kumar, S., & Kumar, V. (n.d.). Chromones as a privileged scaffold in drug discovery: a review. PubMed. Available at: [Link]

-

Bautista-Aguilera, Ó. M., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science. Available at: [Link]

- Konradi, A. W., et al. (n.d.). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. Google Patents.

-

Zhu, W., et al. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 5. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of Chroman-8-carboxylic Acid

Abstract

This technical guide provides detailed application notes and protocols for the derivatization of Chroman-8-carboxylic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polarity and low volatility, direct GC-MS analysis of Chroman-8-carboxylic acid is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] This document outlines two primary derivatization strategies, silylation and esterification, to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior.[2][3] The protocols provided are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the rationale behind key experimental choices to ensure reliable and reproducible results.

Introduction: The Necessity of Derivatization for Chroman-8-carboxylic Acid Analysis

Chroman-8-carboxylic acid is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science.[4] Its structure, featuring a carboxylic acid group, renders it polar and prone to hydrogen bonding.[5] These characteristics are problematic for GC-MS analysis, as they lead to:

-

Poor Volatility: The compound does not readily vaporize in the GC inlet, leading to sample loss and poor transfer to the analytical column.

-

Peak Tailing: Interactions between the polar analyte and active sites on the column and liner result in asymmetrical peak shapes, complicating quantification.

-

Thermal Instability: At the high temperatures required for volatilization, the carboxylic acid moiety can be susceptible to degradation.

Chemical derivatization addresses these issues by converting the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[2][3] This transformation is crucial for achieving sharp, symmetrical peaks and obtaining reliable mass spectra for accurate identification and quantification.

Derivatization Strategies: A Comparative Overview

Two of the most effective and widely used derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1] The choice between these methods depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

| Derivatization Method | Reagent Examples | Advantages | Disadvantages |

| Silylation | BSTFA, MSTFA | Fast, quantitative reactions; versatile for multiple functional groups. | Derivatives can be moisture-sensitive; reagent byproducts can sometimes interfere with analysis.[6][7] |

| Esterification | Trimethylsilyldiazomethane, PFBBr | Forms stable derivatives; can introduce electron-capturing groups for enhanced sensitivity with specific detectors. | Some reagents like diazomethane are hazardous; reaction conditions can be harsher.[8][9] |

Protocol 1: Silylation using BSTFA

Silylation is a robust and common derivatization technique where an active hydrogen in the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for this purpose due to its high reactivity and the volatility of its byproducts.[3][11]

Rationale for Silylation with BSTFA

BSTFA reacts rapidly and quantitatively with carboxylic acids under mild conditions.[12] The resulting trimethylsilyl ester of Chroman-8-carboxylic acid is significantly more volatile and less polar than the parent compound, leading to excellent chromatographic performance. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are also volatile and generally do not interfere with the analysis of the derivatized analyte.[11]

Silylation Workflow Diagram

Caption: Silylation workflow for Chroman-8-carboxylic acid.

Detailed Silylation Protocol

Materials:

-

Chroman-8-carboxylic acid standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS) (optional, as a catalyst)[12]

-

High-purity acetonitrile or pyridine (as solvent)

-

2 mL autosampler vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas-tight syringe for injection

Procedure:

-

Sample Preparation: Ensure the sample containing Chroman-8-carboxylic acid is completely dry. Water will hydrolyze the silylation reagent and the resulting derivative.[6] If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

-

Reagent Addition: To the dried sample in a 2 mL vial, add 100 µL of acetonitrile (or pyridine).

-

Add 100 µL of BSTFA. For enhanced reactivity, a mixture of BSTFA + 1% TMCS can be used.[11]

-

Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven to drive the reaction to completion.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Self-Validation:

-

Analyze an underivatized standard of Chroman-8-carboxylic acid to confirm its poor chromatographic behavior.

-

Run a derivatized blank (solvent and BSTFA only) to identify any potential interfering peaks from the reagent or solvent.

-

Inject the derivatized standard to confirm the appearance of a sharp, symmetrical peak at the expected retention time for the TMS-ester of Chroman-8-carboxylic acid.

Protocol 2: Esterification using Trimethylsilyldiazomethane

Esterification, a form of alkylation, converts the carboxylic acid into an ester, in this case, a methyl ester.[8] While diazomethane is a classic reagent for this purpose, it is highly toxic and explosive.[9][13] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative that reacts specifically with carboxylic acids to form methyl esters.[3][14]

Rationale for Esterification with TMS-Diazomethane

TMS-diazomethane offers a rapid and clean conversion of carboxylic acids to their corresponding methyl esters.[3] The reaction proceeds smoothly at room temperature, and the only byproduct is nitrogen gas, which simply vents from the reaction mixture.[9] This results in a very clean sample for injection. The resulting methyl ester of Chroman-8-carboxylic acid is significantly more volatile than the parent acid.

Esterification Workflow Diagram

Caption: Esterification workflow using TMS-Diazomethane.

Detailed Esterification Protocol

Materials:

-

Chroman-8-carboxylic acid standard or sample extract

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes or diethyl ether

-

Methanol

-

Toluene or Dichloromethane

-

2 mL autosampler vials with PTFE-lined caps

-

Small stir bar (optional)

Procedure:

-

Sample Preparation: Dissolve the Chroman-8-carboxylic acid sample in a suitable solvent like toluene or dichloromethane in a 2 mL vial. A typical concentration would be around 1 mg/mL.

-

Co-solvent Addition: Add a small amount of methanol (approximately 10% of the total volume) to the sample solution. Methanol acts as a catalyst for the reaction.

-

Reagent Addition: While gently stirring or swirling, add the 2.0 M TMS-diazomethane solution dropwise until a faint yellow color persists. This indicates that all the carboxylic acid has reacted, and a slight excess of the reagent is present.

-

Reaction: Allow the vial to stand at room temperature for 5-10 minutes. You may observe bubbling as nitrogen gas evolves.

-

Quenching (Optional but Recommended): To quench any excess TMS-diazomethane, add a few drops of a dilute acetic acid solution until the yellow color disappears. This is a crucial safety step.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis and Expected Fragmentation

The derivatized Chroman-8-carboxylic acid can be analyzed using a standard GC-MS system. The following are typical starting parameters, which should be optimized for your specific instrument.

GC-MS Parameters:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Expected Mass Spectra

For the TMS-Ester Derivative:

The mass spectrum of the trimethylsilyl ester of Chroman-8-carboxylic acid is expected to show a molecular ion (M+•) and characteristic fragments. Key fragments include the loss of a methyl group ([M-15]+) and the characteristic TMS ion at m/z 73.[15]

For the Methyl-Ester Derivative:

The methyl ester will also produce a molecular ion. Fragmentation will likely involve the loss of the methoxy group ([M-31]+) and fragmentation of the chroman ring structure.

Fragmentation Pathway Diagram

Caption: Plausible EI fragmentation pathways.

Conclusion

The derivatization of Chroman-8-carboxylic acid is an essential step for successful GC-MS analysis. Both silylation with BSTFA and esterification with TMS-diazomethane are effective methods for improving the volatility and chromatographic behavior of this compound. The choice of method will depend on laboratory safety protocols, sample matrix, and desired sensitivity. The protocols and guidelines presented in this application note provide a robust framework for developing reliable and reproducible analytical methods for Chroman-8-carboxylic acid and structurally related compounds.

References

- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google P

-

Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (URL: [Link])

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (URL: [Link])

- Acids: Derivatization for GC Analysis.

-

What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (URL: [Link])

-

GC Derivatization - Crawford Scientific. (URL: [Link])

-

Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. (URL: [Link])

-

A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - RSC Publishing. (URL: [Link])

-

Derivatizing Reagents - Obrnuta faza. (URL: [Link])

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: [Link])

-

Derivatization reagents for GC - Chromatography - adis international. (URL: [Link])

-

derivatization method for carboxylic acid ? - Chromatography Forum. (URL: [Link])

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation - YouTube. (URL: [Link])

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (URL: [Link])

-

Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry - PubMed. (URL: [Link])

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF - ResearchGate. (URL: [Link])

-

Diazomethane (CH2N2) - Master Organic Chemistry. (URL: [Link])

-

Chroman Carboxylic Acids and Their Derivatives - ResearchGate. (URL: [Link])

-

Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. (URL: [Link])

-

Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates | Request PDF - ResearchGate. (URL: [Link])

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (URL: [Link])

-

21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (URL: [Link])

-

Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (URL: [Link])

-

Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement - University of Louisville. (URL: [Link])

-

Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica. (URL: [Link])

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. weber.hu [weber.hu]

- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. adis-international.ro [adis-international.ro]

- 12. tcichemicals.com [tcichemicals.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]

- 15. researchgate.net [researchgate.net]

Use of Chroman-8-carboxylic acid in the development of anticancer agents

Technical Guide: Chroman-8-Carboxylic Acid Scaffolds in Oncology Drug Discovery

Executive Summary & Scientific Rationale

Chroman-8-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 2-, 3-, and 6-substituted isomers.[1] Structurally, the chroman (3,4-dihydro-2H-1-benzopyran) core serves as a bioisostere for flavonoid and tocopherol precursors, offering favorable lipophilicity and membrane permeability.[1]

The 8-carboxylic acid position is strategically significant for three reasons:

-

Electronic Modulation: The carboxylic moiety at the C8 position (ortho to the cyclic ether oxygen) exerts a unique electronic pull, modulating the pKa of the ether oxygen and influencing hydrogen bond acceptor capabilities.[1]

-

Steric Constraint: Substituents at C8 create a "molecular hinge" effect, often forcing the attached pharmacophores into specific conformations that favor binding in restricted kinase pockets or nuclear receptor sites (e.g., Estrogen Receptor-beta).[1]

-

Synthetic Versatility: The acid group serves as a robust handle for amide coupling, allowing the attachment of diverse amine-bearing "warheads" or solubilizing groups without disrupting the core aromaticity.[1]

This guide details the protocol for utilizing Chroman-8-carboxylic acid to synthesize and evaluate novel anticancer agents, specifically targeting breast cancer (MCF-7) and multi-drug resistant phenotypes.[1]

Application Note: Synthetic Utility & Derivatization

Context: The primary application of Chroman-8-carboxylic acid in drug design is as a "Left-Hand Side" (LHS) template.[1] It is typically coupled with amine-functionalized heterocycles (RHS) to form carboxamide linkers.[1] This linkage mimics the peptide bonds found in endogenous ligands while retaining metabolic stability.[1]

Protocol A: Amide Coupling for Library Generation

Objective: To synthesize a library of Chroman-8-carboxamides for Structure-Activity Relationship (SAR) screening.

Reagents:

-

Chroman-8-carboxylic acid (Starting Material)[1]

-

Diverse Primary/Secondary Amines (R-NH2)[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

DMF (Anhydrous Dimethylformamide)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve Chroman-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes under nitrogen atmosphere.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Allow the active ester to form for 15 minutes (solution typically turns yellow).

-

Amine Addition: Add the specific amine (1.1 equiv) dropwise.[1]

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for M+1 peak of the amide).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

Success Indicator: Appearance of a distinct amide carbonyl stretch in IR (~1650 cm⁻¹) and disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹).[1]

-

Failure Mode: If conversion is low, check the steric bulk of the amine.[1] For sterically hindered amines, switch HATU to T3P (Propylphosphonic anhydride) in EtOAc.[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the workflow from scaffold activation to biological validation, highlighting the critical decision nodes in the SAR process.

Figure 1: Workflow for generating and screening Chroman-8-carboxamide derivatives.

Protocol: In Vitro Anticancer Evaluation

Context: Chroman derivatives often exhibit cytotoxicity by inducing apoptosis or arresting the cell cycle at G2/M phase.[1] This protocol uses the MTT assay to determine the IC50 (half-maximal inhibitory concentration) against the MCF-7 breast cancer cell line.[1]

Materials:

-

Cell Line: MCF-7 (ATCC HTB-22)[1]

-

Culture Media: DMEM supplemented with 10% FBS and 1% Pen-Strep.[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

-

Control: Doxorubicin (Positive Control), DMSO (Vehicle Control).[1]

Step-by-Step Methodology:

-

Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Compound Treatment:

-

Prepare stock solutions of Chroman-8-carboxamides in DMSO (10 mM).

-

Perform serial dilutions in culture media to generate concentrations ranging from 0.1 µM to 100 µM.

-

Add 100 µL of treatment media to wells (Triplicate per concentration). Ensure final DMSO concentration < 0.5%.

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

-

Calculate % Cell Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.[1]

-

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.[1]

Table 1: Expected Activity Profile (Hypothetical Data for Validation)

| Compound ID | R-Group (Amine) | Predicted IC50 (MCF-7) | Mechanism Note |

| C8-01 | Benzylamine | > 50 µM | Low potency; lacks H-bond donors.[1] |

| C8-05 | 4-Fluoroaniline | 15 - 25 µM | Improved lipophilicity; metabolic stability.[1] |

| C8-12 | Morpholine | 5 - 10 µM | Solubility enhanced; potential kinase target.[1] |

| Doxorubicin | N/A | < 1 µM | Positive Control (Standard of Care).[1] |

Mechanism of Action: Signaling Pathway[1]

Chroman derivatives frequently target the PI3K/Akt/mTOR pathway or induce ROS-mediated apoptosis.[1] The diagram below illustrates the hypothesized mechanism where the Chroman-8-carboxamide acts as an inhibitor.

Figure 2: Hypothesized inhibition of Pro-Survival pathways by Chroman-8-derivatives.[1]

References

-

Vertex AI Search. (2025).[1] Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Link

-

National Institutes of Health (NIH). (2016).[1] Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PubMed Central. Link

-

MDPI. (2020).[1] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Link[1]

-

Google Patents. (2015).[1] US9198895B2 - Chroman derivatives, medicaments and use in therapy.[1][2] Link

-

SciSpace. (2019).[1] Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Link

Sources

Method for determining the enantiomeric excess of chiral chroman derivatives

Determination of Enantiomeric Excess ( ) of Chiral Chroman Derivatives via Polysaccharide-Based CSP-HPLC and SFC

Abstract & Strategic Importance

Chroman (dihydrobenzopyran) derivatives represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for essential therapeutics such as Nebivolol (

This Application Note provides a definitive protocol for determining the enantiomeric excess (

Theoretical Grounding: The Mechanism of Recognition

To achieve baseline resolution (

The "Three-Point" Interaction in Polysaccharides

The separation on polysaccharide-based Chiral Stationary Phases (CSPs) is driven by the formation of transient diastereomeric complexes between the analyte and the polymer strands coated (or immobilized) on the silica support.

-

-

-